molecular formula C20H19ClN2O B14951750 2-(3-chlorophenyl)-3-methyl-N-(propan-2-yl)quinoline-4-carboxamide

2-(3-chlorophenyl)-3-methyl-N-(propan-2-yl)quinoline-4-carboxamide

Cat. No.: B14951750
M. Wt: 338.8 g/mol
InChI Key: GOUMFDVCCZYOFY-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-3-methyl-N-(propan-2-yl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a quinoline core structure substituted with a 3-chlorophenyl group, a methyl group, and an isopropyl group

Preparation Methods

The synthesis of 2-(3-chlorophenyl)-3-methyl-N-(propan-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the 3-chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and aluminum chloride as a catalyst.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a strong base such as sodium hydride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with isopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(3-chlorophenyl)-3-methyl-N-(propan-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 3-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.

Major products formed from these reactions include quinoline N-oxides, amine derivatives, substituted phenyl derivatives, and carboxylic acids.

Scientific Research Applications

2-(3-chlorophenyl)-3-methyl-N-(propan-2-yl)quinoline-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-3-methyl-N-(propan-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3-chlorophenyl)-3-methyl-N-(propan-2-yl)quinoline-4-carboxamide can be compared with other similar compounds, such as:

    2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.

    2-(3-chlorophenyl)-3-methyl-N-(ethyl)quinoline-4-carboxamide: Contains an ethyl group instead of an isopropyl group, which may influence its solubility and pharmacokinetic properties.

    2-(3-chlorophenyl)-3-methyl-N-(propan-2-yl)quinoline-4-carboxylic acid: Lacks the carboxamide group, which may alter its chemical stability and biological interactions.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19ClN2O

Molecular Weight

338.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-methyl-N-propan-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C20H19ClN2O/c1-12(2)22-20(24)18-13(3)19(14-7-6-8-15(21)11-14)23-17-10-5-4-9-16(17)18/h4-12H,1-3H3,(H,22,24)

InChI Key

GOUMFDVCCZYOFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)NC(C)C

Origin of Product

United States

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